molecular formula C12H14N2O2 B12817940 2-(4-(4-methyl-1H-imidazol-1-yl)phenoxy)ethanol

2-(4-(4-methyl-1H-imidazol-1-yl)phenoxy)ethanol

Cat. No.: B12817940
M. Wt: 218.25 g/mol
InChI Key: GKBJHWHQTLFGGA-UHFFFAOYSA-N
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Description

2-(4-(4-Methyl-1H-imidazol-1-yl)phenoxy)ethanol is a synthetic organic compound featuring a phenoxyethanol backbone linked to a 4-methylimidazole group. This structure combines elements found in molecules with diverse biological activities, making it a valuable intermediate for researchers, particularly in medicinal chemistry. The core imidazole ring is a privileged scaffold in drug discovery, known for its presence in a wide range of therapeutic agents . Compounds containing the imidazole nucleus have been extensively studied and are associated with a broad spectrum of pharmacological activities. Research has demonstrated that substituted phenyl-imidazole derivatives can serve as potent inhibitors of specific biological targets. For instance, certain 4-phenyl-imidazole analogs have been developed as inhibitors of indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme that is an important therapeutic target in oncology and chronic viral infections . The phenoxyethanol moiety, on the other hand, is a common feature in preservatives and antimicrobial agents, contributing to the compound's potential for derivatization . The primary research applications for this compound include its use as a building block in the synthesis of more complex molecules for biological screening and as a core structure for the development of novel pharmacologically active compounds. Its molecular framework is amenable to further chemical modification, allowing for the exploration of structure-activity relationships (SAR). From a synthetic chemistry perspective, the compound can be synthesized using modern, efficient methods such as solvent-free, microwave-assisted synthesis, which allows for rapid reaction times and reduced resource consumption . This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-[4-(4-methylimidazol-1-yl)phenoxy]ethanol

InChI

InChI=1S/C12H14N2O2/c1-10-8-14(9-13-10)11-2-4-12(5-3-11)16-7-6-15/h2-5,8-9,15H,6-7H2,1H3

InChI Key

GKBJHWHQTLFGGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC=C(C=C2)OCCO

Origin of Product

United States

Preparation Methods

Preparation of 4-(4-methyl-1H-imidazol-1-yl)phenol Intermediate

A well-documented method for preparing 4-(imidazol-1-yl)phenol derivatives involves:

  • Starting Materials: p-bromoanisole and imidazole derivatives (e.g., 4-methylimidazole)
  • Reaction Type: Ullmann coupling reaction catalyzed by copper salts
  • Conditions:
    • Catalyst: Cuprous oxide or CuI
    • Base: Potassium carbonate or sodium hydroxide
    • Solvent: Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO)
    • Temperature: Elevated, typically around 120 °C
  • Post-reaction Workup: Extraction with ethyl acetate, washing with saturated saline, drying, and recrystallization using methyl tert-butyl ether or tert-butanol to obtain the pure intermediate.

Example Reaction Conditions and Yields:

Step Reagents & Conditions Yield (%) Purity (%) Notes
Ullmann coupling p-bromoanisole (1 kg), 4-methylimidazole (0.5 kg), Cu2O (70 g), K2CO3 (1 kg), NMP (2 L), 120 °C, 12 h 53 - Extraction with ethyl acetate, recrystallization
Demethylation Boron tribromide (1.5-3 equiv), CH2Cl2, -10 to 5 °C addition, then 20-30 °C for 6-12 h 76 99.8 Recrystallization with tert-butanol

This two-step process yields 4-(4-methyl-1H-imidazol-1-yl)phenol with high purity and minimal copper residue, avoiding complex chromatographic purification.

Etherification to Introduce the Ethanol Side Chain

The next step involves attaching the 2-hydroxyethyl group to the phenol oxygen to form the phenoxyethanol structure:

  • Typical Reaction: Nucleophilic substitution of the phenol with 2-chloroethanol or ethylene oxide under basic conditions
  • Conditions:
    • Base: Potassium carbonate or sodium hydride
    • Solvent: Polar aprotic solvents such as DMF or DMSO
    • Temperature: Mild heating (50-80 °C)
  • Purification: Extraction, washing, and recrystallization or chromatography to isolate the final product.

While specific literature on the exact etherification for this compound is limited, analogous phenoxyethanol derivatives are commonly prepared by this route.

Comparative Analysis of Demethylation Methods

Demethylation of the methoxy group in 1-(4-methoxyphenyl)-1H-imidazole to yield the phenol is a critical step. Two main methods are reported:

Method Reagents Conditions Yield (%) Purity Notes
Boron tribromide (BBr3) BBr3 in CH2Cl2, -10 to 5 °C addition, then 20-30 °C, 6-12 h 76-99.9 >99.8% Preferred for high purity, white solid, minimal side products
Hydrobromic acid (HBr) 48% HBr, 100 °C, 6 h 65 Lower purity, yellowish solid Produces colored impurities, lower yield

The BBr3 method is superior for industrial and research applications due to cleaner product profiles and higher yields.

Summary Table of Preparation Steps

Step Reaction Reagents & Conditions Yield (%) Purification Method Product Characteristics
1 Ullmann coupling p-bromoanisole + 4-methylimidazole, Cu2O, K2CO3, NMP, 120 °C, 12 h 53 Extraction, recrystallization (methyl tert-butyl ether) 1-(4-methoxyphenyl)-1H-imidazole, white solid
2 Demethylation BBr3, CH2Cl2, -10 to 5 °C addition, 20-30 °C, 6-12 h 76-99.9 Recrystallization (tert-butanol) 4-(4-methyl-1H-imidazol-1-yl)phenol, white solid
3 Etherification 4-(4-methyl-1H-imidazol-1-yl)phenol + 2-chloroethanol, K2CO3, DMF, 50-80 °C Variable Extraction, recrystallization or chromatography 2-(4-(4-methyl-1H-imidazol-1-yl)phenoxy)ethanol

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-methyl-1H-imidazol-1-yl)phenoxy)ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the ethanol moiety would yield an aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups onto the phenoxy ring .

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition

One of the primary applications of 2-(4-(4-methyl-1H-imidazol-1-yl)phenoxy)ethanol is as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and cancer progression. Research has indicated that derivatives of imidazole can significantly inhibit IDO activity, making them candidates for cancer treatment strategies aimed at overcoming tumor-induced immune evasion .

Case Study: IDO Inhibition

A systematic study focused on the design and synthesis of 4-phenyl-imidazole derivatives demonstrated that specific analogs, including those similar to this compound, exhibited enhanced binding affinity to the active site of IDO. This was confirmed through computational docking experiments, highlighting the compound's potential as a more potent IDO inhibitor compared to existing therapies .

2. Anticancer Activity

The compound's structure suggests it may possess anticancer properties. Preliminary evaluations have shown that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have revealed significant inhibitory effects on lung cancer cells, indicating a pathway for further exploration of this compound in anticancer drug development .

Structure-Activity Relationship Studies

Understanding how structural modifications influence biological activity is crucial for drug development. Research into related imidazole compounds has provided insights into how substituents affect potency and selectivity against specific targets. For example, variations at the phenyl or imidazole positions can dramatically alter the compound's effectiveness as an enzyme inhibitor or anticancer agent .

Potential for Further Research

Given its promising properties, this compound presents opportunities for further research in several areas:

  • Synthesis of Analogues : Developing new analogues with modified functional groups could enhance efficacy and reduce side effects.
  • Mechanistic Studies : Investigating the mechanisms by which this compound interacts with biological targets will provide deeper insights into its therapeutic potential.
  • In Vivo Studies : Conducting animal studies will be essential to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.

Mechanism of Action

The mechanism of action of 2-(4-(4-methyl-1H-imidazol-1-yl)phenoxy)ethanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which can influence the activity of enzymes and other proteins. The phenoxy group can also interact with hydrophobic regions of proteins, further modulating their function .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below highlights key structural differences and inferred properties of 2-(4-(4-methyl-1H-imidazol-1-yl)phenoxy)ethanol and its analogs:

Compound Name Key Structural Features Molecular Formula Key Properties (Inferred)
This compound 4-Methylimidazole, phenoxyethanol linkage C₁₂H₁₄N₂O₂ Moderate solubility, hydrogen bonding
2-(4-Fluorophenyl)-1H-benzo[d]imidazole (1) Fluorophenyl, fused benzoimidazole C₁₃H₉FN₂ High hydrophobicity, metabolic stability
5-Methyl-2-phenyl-1H-imidazole-4-methanol 4-Hydroxymethyl, 5-methyl, 2-phenyl substituents C₁₁H₁₂N₂O Enhanced polarity, steric bulk
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1) Nitro, chloromethyl, dimethyl groups C₁₂H₁₂ClN₃O₂ Electrophilic reactivity, potential toxicity
2-(1-Trityl-1H-imidazol-4-yl)ethanol Trityl-protected imidazole, ethanol chain C₂₄H₂₂N₂O Steric hindrance, reduced bioavailability
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Triazole-thiazole hybrid, bromophenyl C₂₅H₁₈BrN₇O₂S High molecular weight, target specificity
Key Observations:
  • Electron-Withdrawing Groups : Compounds like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () exhibit increased reactivity due to nitro and chloromethyl groups, making them suitable for nucleophilic substitution reactions .
  • Hydrophobicity vs.
  • Steric Effects: The trityl group in 2-(1-Trityl-1H-imidazol-4-yl)ethanol () introduces steric bulk, which may hinder binding to active sites in biological targets .
Metabolic Stability and Reactivity:
  • Fluorophenyl Analogs : The fluorine atom in 2-(4-fluorophenyl)-1H-benzo[d]imidazole () enhances metabolic stability by resisting oxidative degradation, a feature absent in the target compound .
Target Specificity:

Biological Activity

2-(4-(4-methyl-1H-imidazol-1-yl)phenoxy)ethanol is a compound of significant interest due to its diverse biological activities. The presence of the imidazole ring and phenoxy group in its structure contributes to its pharmacological potential, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the current understanding of the biological activity of this compound, supported by experimental data and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H15N3O2\text{C}_{14}\text{H}_{15}\text{N}_3\text{O}_2

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds related to this compound. For instance, a derivative was shown to induce apoptosis in MCF cell lines, with an IC50 value of approximately 25.72 μM. In vivo studies demonstrated that this compound significantly suppressed tumor growth in mice models, indicating its potential as an effective anti-cancer agent .

Compound Cell Line IC50 (μM) Effect
This compoundMCF cells25.72 ± 3.95Induces apoptosis
Drug 2 (related compound)U87 glioblastoma45.2 ± 13.0Cytotoxicity observed

2. Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicated significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The IC50 values for COX-1 and COX-2 were found to be 0.31 μM and 3.11 μM respectively, suggesting that the compound may serve as a potent anti-inflammatory agent .

Enzyme IC50 (μM)
COX-10.31
COX-23.11

3. Antimicrobial Activity

The antimicrobial properties of the compound were assessed against various bacterial strains. It exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 40 μg/mL to 500 μg/mL .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus40
Escherichia coli200
Pseudomonas aeruginosa500

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways in cancer cells.
  • Enzyme Inhibition : It inhibits key enzymes involved in inflammatory responses and cancer cell proliferation.
  • Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Studies

In one study, a series of derivatives based on the imidazole scaffold were synthesized and evaluated for their biological activities. The most promising compound showed a significant reduction in tumor size in xenograft models, corroborating the findings regarding its anti-cancer properties .

Another case study focused on evaluating the anti-inflammatory effects in an animal model where treatment with the compound resulted in reduced edema and inflammatory markers compared to controls .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high-purity 2-(4-(4-methyl-1H-imidazol-1-yl)phenoxy)ethanol?

  • Methodological Answer : Optimize reaction conditions using ethanol as a solvent and copper(I) iodide as a catalyst under reflux (8–12 hours). Purify via recrystallization (ethanol/water mixtures) and validate purity using HPLC (>99% purity) and elemental analysis (C, H, N within 0.3% of theoretical values) . Characterize intermediates (e.g., 4-(4-methyl-1H-imidazol-1-yl)phenol) via 1H^1H/13C^{13}C-NMR and IR spectroscopy to confirm regioselectivity .

Q. How can researchers resolve discrepancies in melting point data for this compound across studies?

  • Methodological Answer : Standardize measurement protocols using differential scanning calorimetry (DSC) at a heating rate of 5°C/min under nitrogen. Compare results with literature values (e.g., 134–138°C for structurally similar imidazole derivatives) and account for polymorphic forms via X-ray powder diffraction (XRPD) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Use 1H^1H-NMR to identify aromatic protons (δ 6.8–7.9 ppm) and the ethanol moiety (δ 3.6–4.2 ppm). 13C^{13}C-NMR should confirm the imidazole C=N peak (~150 ppm). IR spectroscopy validates O–H (3300 cm1^{-1}) and C–O–C (1250 cm1^{-1}) stretches. High-resolution mass spectrometry (HRMS) ensures molecular ion consistency .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to fungal cytochrome P450 enzymes?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using fungal CYP51 crystal structures (PDB: 1EA1). Analyze hydrogen bonding with imidazole nitrogen and π-π stacking with the phenoxy group. Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability over 100 ns .

Q. How can researchers address contradictory bioactivity results in antifungal assays?

  • Methodological Answer : Standardize MIC (Minimum Inhibitory Concentration) testing against Candida albicans (ATCC 90028) using CLSI M27 guidelines. Control for solvent effects (e.g., DMSO ≤1%) and compare with reference drugs (e.g., Fluconazole). Use SEM imaging to correlate activity with cell membrane disruption .

Q. What crystallographic tools are optimal for determining the solid-state conformation of this compound?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SHELXL-2018) with Mo-Kα radiation (λ = 0.71073 Å). Refine anisotropic displacement parameters (ORTEP-3) and validate hydrogen bonding (e.g., O–H···N interactions). Compare with DFT-optimized gas-phase structures (Gaussian 16) to assess packing effects .

Q. How do substituents on the imidazole ring influence the compound’s environmental degradation kinetics?

  • Methodological Answer : Conduct photolysis studies (UV-Vis, 254 nm) in aqueous solutions (pH 7.4). Monitor degradation via LC-MS/MS and identify byproducts (e.g., hydroxylated derivatives). Compare half-lives (t1/2t_{1/2}) with methyl- and chloro-substituted analogs to establish QSAR models .

Q. What strategies reconcile discrepancies in DFT-calculated vs. experimental dipole moments?

  • Methodological Answer : Calculate dipole moments using B3LYP/6-311+G(d,p) with solvent effects (PCM model for ethanol). Validate with dielectric constant measurements (HPLC-grade ethanol) and adjust for crystal packing distortions observed in X-ray data .

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